molecular formula C13H19NO4S B2978234 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid CAS No. 453581-60-7

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B2978234
CAS No.: 453581-60-7
M. Wt: 285.36
InChI Key: LJXLBOZCWFCYKY-UHFFFAOYSA-N
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Description

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid is a high-purity organic compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . This chemical features a propanoic acid backbone linked via a sulfonamide group to a heavily substituted 2,3,5,6-tetramethylphenyl (durene) ring, a structural motif known to impart significant steric hindrance and influence molecular conformation in related compounds . The presence of both the sulfonamide and carboxylic acid functional groups provides potential sites for further chemical modification and interaction with biological targets, making it a valuable intermediate in medicinal chemistry and drug discovery research. Its primary research application is suggested to be in the development and study of modulators for the Nrf2/Keap1 signaling pathway, a critical target in cancer research and chemoprevention due to its central role in cellular defense against oxidative stress . Compounds with similar sulfonamide and aromatic structures are often investigated for their ability to interact with cysteine residues on the Keap1 protein, thereby disrupting the Keap1-Nrf2 interaction and leading to Nrf2 accumulation and translocation to the nucleus, where it activates the transcription of cytoprotective genes . Researchers can acquire this material with a stated purity of 96% and a CAS Number of 453581-60-7 . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-8-7-9(2)11(4)13(10(8)3)19(17,18)14-6-5-12(15)16/h7,14H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXLBOZCWFCYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid, also referred to as (S)-2-([(2,3,5,6-tetramethylphenyl)sulfonyl]amino)propanoic acid, is a compound with significant potential in various biological applications. This article delves into its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C13H19NO4S
  • Molecular Weight : 285.36 g/mol
  • CAS Number : 690646-18-5
  • Structure : The compound features a sulfonamide functional group linked to a propanoic acid backbone, which plays a crucial role in its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an inhibitor of certain enzymes and its effects on cellular pathways. Here are some key findings:

  • Enzyme Inhibition : Studies suggest that sulfonamide derivatives exhibit inhibitory effects on various enzymes such as carbonic anhydrase and certain proteases. The presence of the tetramethylphenyl group may enhance binding affinity due to increased hydrophobic interactions.
  • Anti-inflammatory Properties : Some research indicates that compounds with similar structures possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be particularly relevant in conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Activity : There is preliminary evidence that sulfonamide-containing compounds can exhibit antimicrobial properties against specific bacterial strains. This suggests potential applications in developing new antibiotics.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of carbonic anhydrase
Anti-inflammatoryReduction in IL-6 and TNF-alpha production
AntimicrobialActivity against E. coli and S. aureus

Case Study 1: Enzyme Inhibition

A study published in the Journal of Organic Chemistry demonstrated that sulfonamide derivatives could effectively inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in physiological systems. The tested compound showed a significant reduction in enzyme activity compared to controls, indicating its potential as a therapeutic agent for conditions requiring enzyme modulation .

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid can reduce the secretion of inflammatory cytokines such as IL-6 and TNF-alpha in human macrophages stimulated with lipopolysaccharides (LPS). These findings suggest its utility in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Analogues

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
  • Structural Features: Replaces the tetramethylphenyl sulfonyl group with a 4-hydroxyphenylamino moiety.
  • Biological Activity : Demonstrates broad-spectrum antimicrobial activity against ESKAPE pathogens (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae), including multidrug-resistant strains .
  • Key Findings: The 4-hydroxyphenyl group enhances hydrogen-bonding capacity, improving interactions with microbial targets. Derivatives exhibit variable logP values (1.2–3.8), suggesting tunable solubility and membrane permeability . Limitation: Less stable under oxidative conditions compared to sulfonamide derivatives due to the phenolic hydroxyl group.
3-((2,3,5,6-Tetrafluoro-4-sulfamoylphenyl)sulfonyl)propanoic Acid (GZ18-22)
  • Structural Features : Substitutes methyl groups with fluorine atoms and adds a sulfamoyl group at the para position .
  • Synthesis : Prepared via H₂O₂-mediated oxidation in acetic acid, yielding a compound with high purity (HRMS-confirmed) .
  • Key Findings: Fluorination increases electronegativity and metabolic stability. Potential use in carbonic anhydrase IX (CA IX) inhibition due to sulfamoyl and sulfonyl motifs, though explicit data are pending .
(3S)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-yl)pyrrolidine-3-carboxylic Acid
  • Structural Features: Shares the tetramethylphenyl sulfonyl group but incorporates a naphthalene-pyrrolidine core instead of propanoic acid .
  • Key Findings: The naphthalene group enhances π-π stacking with hydrophobic receptor pockets. Pyrrolidine-carboxylic acid backbone mimics endogenous neurotransmitters, aiding target specificity.

Physicochemical and Pharmacokinetic Comparison

Compound logP Water Solubility Key Functional Groups Biological Targets
3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid ~2.9* Low (methyl groups) Sulfonamide, tetramethylphenyl Hypothesized: Enzymes, receptors
3-((4-Hydroxyphenyl)amino)propanoic acid 1.2–3.8 Moderate Phenolic hydroxyl, amino ESKAPE pathogens
GZ18-22 ~3.5* Very low Fluorine, sulfamoyl Carbonic anhydrase IX
Pyrrolidine-3-carboxylic acid derivative ~3.1* Low Naphthalene, pyrrolidine Nrf2 receptor

*Estimated based on substituent contributions.

Q & A

Basic: What are the standard synthetic routes for 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sulfonylation of the amine group on the propanoic acid scaffold. A common approach includes coupling 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-aminopropanoic acid derivatives under basic conditions (e.g., Na₂CO₃ or pyridine) in polar aprotic solvents like DMF or dichloromethane . Optimization may involve:

  • Temperature control : Room temperature (rt) to 40°C to prevent side reactions.
  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine, with excess base to neutralize HCl byproducts.
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Basic: What purification techniques are recommended for this compound?

Answer:
Purification methods depend on solubility and impurities:

  • Recrystallization : Use ethanol/water mixtures due to moderate solubility in ethanol (~2 mg/mL) .
  • Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:3 v/v) for non-polar impurities.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity requirements (>98%) .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound?

Answer:
Discrepancies may arise from differences in experimental models or analytical methods. Mitigation strategies include:

  • Standardized assays : Use validated protocols (e.g., RANKL-induced osteoclast differentiation for bone resorption studies) .
  • Cross-validation : Compare results across orthogonal techniques (e.g., LC-MS for quantification, SPR for binding affinity).
  • Meta-analysis : Reconcile data by adjusting for variables like solvent effects (e.g., DMSO vs. PBS solubility) .

Advanced: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Offers high sensitivity (LOD ~0.1 ng/mL) using electrospray ionization in negative mode.
  • HPLC-UV : Utilize C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water, monitoring at 220–260 nm .
  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm structural integrity .

Advanced: How does the sulfonamide group influence the compound’s interaction with enzymatic targets?

Answer:
The sulfonamide moiety enhances binding to enzymes via:

  • Hydrogen bonding : Sulfonyl oxygen atoms interact with catalytic residues (e.g., serine proteases).
  • Electrostatic interactions : The acidic NH group may stabilize transition states in enzyme-substrate complexes.
  • Steric effects : The tetramethylphenyl group confers selectivity by fitting into hydrophobic pockets, as seen in similar sulfonamide inhibitors .

Experimental Design: How to assess the environmental fate of this compound?

Answer:
Follow frameworks from long-term ecological studies :

  • Abiotic stability : Test hydrolysis/photolysis in simulated sunlight (UV-Vis) and varying pH (3–9).
  • Biotic degradation : Use soil microcosms or activated sludge to measure half-life under aerobic/anaerobic conditions.
  • Partitioning : Determine log Kow (octanol-water) and Koc (organic carbon) to model bioaccumulation risks.

Advanced: What strategies mitigate solubility challenges in in vitro assays?

Answer:

  • Solvent selection : Prepare stock solutions in DMSO (1–10 mM) and dilute in PBS (≤1% DMSO final) to avoid cytotoxicity .
  • Surfactants : Use polysorbate-80 (0.01% w/v) for hydrophobic compounds.
  • pH adjustment : Dissolve in sodium bicarbonate (pH 8.5) if the compound is ionizable .

Advanced: How to validate the compound’s role in inhibiting amyloid-β aggregation?

Answer:

  • Thioflavin T assay : Monitor fluorescence intensity changes at 485 nm upon binding to β-sheet structures.
  • TEM/SEM : Visualize fibril morphology pre- and post-treatment.
  • Cell-free FRET : Use labeled Aβ42 peptides to quantify inhibition kinetics .

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